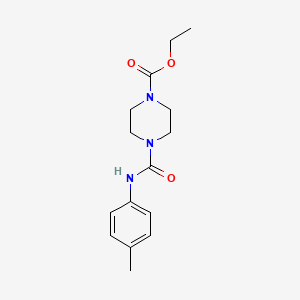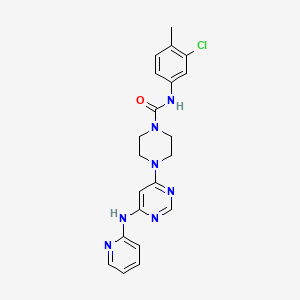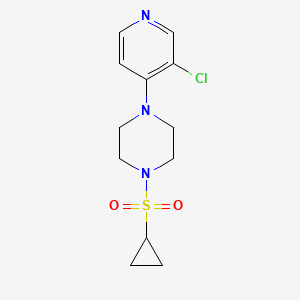![molecular formula C12H8F3NOS2 B2546887 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one CAS No. 860651-28-1](/img/structure/B2546887.png)
2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic molecule that belongs to the thiazolone class. This compound has attracted considerable interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. The structure features a methylsulfanyl group and a trifluoromethylphenyl moiety, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one typically involves a multi-step process. The starting materials include thiazoles, trifluoromethyl-substituted benzaldehydes, and methylsulfanyl reagents.
Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This is usually achieved through a condensation reaction between a thiourea derivative and α-haloketone under acidic or basic conditions.
Aldol Condensation: The subsequent step involves an aldol condensation between the thiazole derivative and the trifluoromethyl-substituted benzaldehyde. This step often requires the presence of a base such as sodium hydroxide to facilitate the formation of the carbon-carbon double bond.
Introduction of Methylsulfanyl Group: The final step introduces the methylsulfanyl group. This can be achieved by nucleophilic substitution of a suitable leaving group on the thiazole with methylthiolate (CH₃S⁻).
Industrial Production Methods
For industrial production, optimized conditions are necessary to ensure high yields and purity. Large-scale synthesis may employ continuous flow reactors to streamline the multi-step process, minimize side reactions, and reduce production time. Catalysts such as phase-transfer catalysts can enhance reaction efficiency, and advanced purification techniques, including recrystallization and chromatography, are utilized to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the carbon-carbon double bond, which can be reduced to a single bond using reagents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methylsulfanyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, halides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Saturated thiazoles
Substitution Products: Amino-thiazoles, thioethers
科学研究应用
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is used in various research fields:
Chemistry: As a reagent for synthesizing complex organic molecules.
Biology: For studying biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Molecular Targets and Pathways
The mechanism of action of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. In medicinal chemistry, it may inhibit key enzymes or disrupt cellular processes, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)-5-{(Z)-[2-chlorophenyl]methylidene}-1,3-thiazol-4-one
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]ethylidene}-1,3-thiazol-4-one
These compounds share similar structural motifs but differ in substituents, influencing their chemical reactivity and biological activity.
Uniqueness
What sets 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This feature enhances its stability and biological activity, making it a compound of significant interest in various scientific fields.
属性
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS2/c1-18-11-16-10(17)9(19-11)6-7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSUPZSEHYMLBU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2C(F)(F)F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)


![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

![2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2546817.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)




